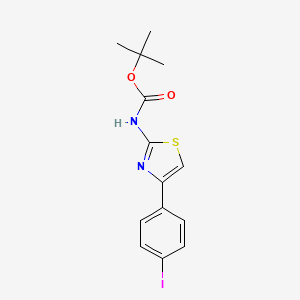
N-Boc-4-(4-iodophenyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-4-(4-iodophenyl)thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the N-Boc (tert-butoxycarbonyl) protecting group in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-(4-iodophenyl)thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the iodophenyl group.
Protection with Boc Group: The final step involves the protection of the amine group with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
N-Boc-4-(4-iodophenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) for Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Deprotection Reactions: The major product is the free amine derivative of the thiazole compound.
Coupling Reactions: Products include biaryl compounds and other complex molecules with potential biological activity.
科学的研究の応用
N-Boc-4-(4-iodophenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex thiazole derivatives used in various chemical reactions.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals with specific biological activities.
作用機序
The mechanism of action of N-Boc-4-(4-iodophenyl)thiazol-2-amine depends on its specific application. In general, thiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the iodophenyl group can enhance the compound’s binding affinity to its target, while the Boc group provides stability during synthetic transformations.
類似化合物との比較
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar in structure but contains a bromine atom instead of iodine.
4-(4-Chlorophenyl)-thiazol-2-amine: Contains a chlorine atom instead of iodine.
4-(4-Fluorophenyl)-thiazol-2-amine: Contains a fluorine atom instead of iodine.
Uniqueness
N-Boc-4-(4-iodophenyl)thiazol-2-amine is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. The iodine atom also enhances the compound’s reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs.
特性
分子式 |
C14H15IN2O2S |
|---|---|
分子量 |
402.25 g/mol |
IUPAC名 |
tert-butyl N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C14H15IN2O2S/c1-14(2,3)19-13(18)17-12-16-11(8-20-12)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18) |
InChIキー |
YYZUYYGDSXLFKV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


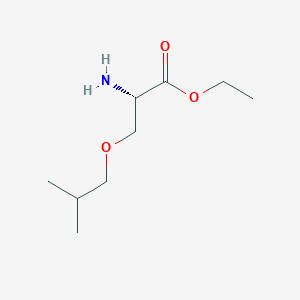


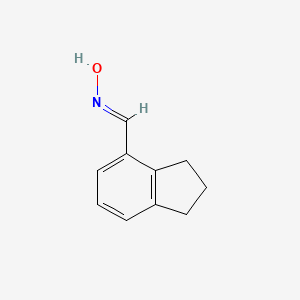
![6-Acetyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15305771.png)
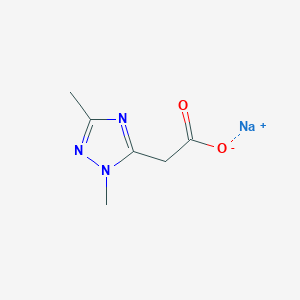
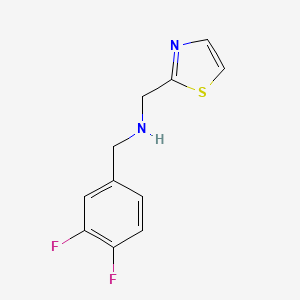
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B15305791.png)



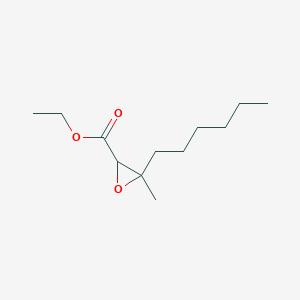
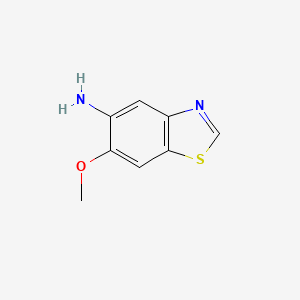
![Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate](/img/structure/B15305818.png)
